In Vitro Anti-Platelet Potency: Trifenagrel IC50 Compared to Aspirin, Indomethacin, and Dazoxiben
Trifenagrel inhibits arachidonic acid (AA)- and collagen-induced platelet aggregation in vitro with an IC50 of 0.3–3.0 μM, as established in the primary pharmacological characterization [1]. This potency is comparable to that of the cyclooxygenase inhibitors aspirin (IC50 20–60 μM for collagen-induced aggregation in human platelets ) and indomethacin (IC50 1–3 μM in the same system ), and it is substantially more potent than the selective thromboxane synthase inhibitor dazoxiben, which exhibits an IC50 of 765 ± 54 μM for thromboxane B2 inhibition in whole blood [2].
| Evidence Dimension | In vitro inhibition of platelet aggregation (IC50) |
|---|---|
| Target Compound Data | IC50 = 0.3–3.0 μM (AA- and collagen-induced aggregation, human/animal platelets) |
| Comparator Or Baseline | Aspirin: IC50 20–60 μM (collagen-induced, human platelets); Indomethacin: IC50 1–3 μM (collagen-induced, human platelets); Dazoxiben: IC50 765 ± 54 μM (TXB2 inhibition, whole blood) |
| Quantified Difference | Trifenagrel IC50 approximately 7- to 200-fold lower than aspirin; comparable to indomethacin; approximately 255- to 2,550-fold lower than dazoxiben |
| Conditions | Platelet aggregation assays; Trifenagrel data from Abrahams et al. 1989 (AA/collagen induction, multiple species) [1]; aspirin and indomethacin data from Jansen et al. 1987 (collagen induction, human PRP) ; dazoxiben data from De la Cruz et al. 2002 (TXB2 inhibition, whole blood) [2]. |
Why This Matters
Trifenagrel's in vitro potency positions it within the same order of magnitude as clinically established COX inhibitors (indomethacin) while demonstrating a clear potency advantage over the thromboxane synthase inhibitor class, ensuring robust anti-aggregatory activity in experimental models.
- [1] Abrahams SL, Hazen RJ, Batson AG, Phillips AP. Trifenagrel: a chemically novel platelet aggregation inhibitor. J Pharmacol Exp Ther. 1989 May;249(2):359-65. PMID: 2542526. View Source
- [2] De la Cruz JP, Villalobos MA, Escalante R, Guerrero A, Arrebola MM, de la Cuesta FS. Effects of the selective inhibition of platelet thromboxane synthesis on the platelet-subendothelium interaction. Br J Pharmacol. 2002 Nov;137(7):1082-8. doi: 10.1038/sj.bjp.0704963. PMID: 12429582. View Source
